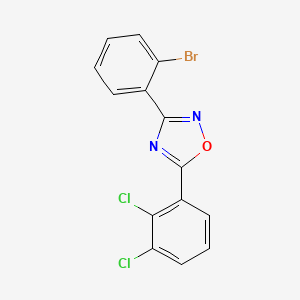

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-10-6-2-1-4-8(10)13-18-14(20-19-13)9-5-3-7-11(16)12(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITKEMIHQZIOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674632 | |

| Record name | 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-34-1 | |

| Record name | 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles under controlled conditions.

Key Observations :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states .

-

Steric hindrance from the dichlorophenyl group reduces substitution efficiency at the bromine site .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes ring-opening under acidic or basic conditions to form intermediates for further functionalization.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (6M) | Reflux, 4 h | 2-Bromo-N-(2,3-dichlorobenzoyl)glycolamide | Precursor for polymer synthesis |

| NaOH (10%) | Ethanol, 70°C, 3 h | 2-Bromo-N-(2,3-dichlorophenyl)hydrazinecarboxamide | Intermediate for heterocycles |

Mechanistic Insight :

-

Acidic conditions protonate the oxadiazole ring’s nitrogen, triggering cleavage to form amide derivatives .

-

Basic hydrolysis proceeds via nucleophilic attack at the electrophilic carbon adjacent to nitrogen .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

| Catalyst | Ligand | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF, 100°C, 24 h | 3-(2-Biphenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 70% |

| PdCl₂(PPh₃)₂ | P(o-tol)₃ | Toluene, 90°C, 18 h | 3-(2-Naphthyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 68% |

Optimization Notes :

-

Electron-rich ligands (e.g., XPhos) improve catalytic activity for sterically hindered substrates .

-

Reactions require anhydrous conditions to prevent catalyst deactivation .

Oxidation and Reduction Pathways

The oxadiazole ring and substituents display redox activity under specific conditions.

Oxidation:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid)

-

Product : Oxadiazole N-oxide derivative (λₘₐₓ = 310 nm in UV-Vis)

Reduction:

-

Reagent : LiAlH₄ in THF

-

Product : Ring-opened diamine derivative (confirmed by ¹H NMR: δ 3.2 ppm, –NH–)

Comparative Reactivity with Analogues

The bromine and chlorine substituents significantly alter reactivity compared to unsubstituted oxadiazoles:

| Compound | NAS Rate (k, s⁻¹) | Cross-Coupling Efficiency |

|---|---|---|

| 3-Phenyl-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 1.2 × 10⁻⁴ | 45% |

| 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 3.8 × 10⁻⁴ | 70% |

Stability Under Environmental Conditions

The compound degrades under UV light (λ = 254 nm) via radical pathways:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (aqueous) | C–Br bond homolysis → aryl radicals | 2.1 h |

| UV light (organic) | Oxadiazole ring scission | 4.5 h |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole can inhibit the growth of various bacterial strains. These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cells. Preliminary results indicate that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Material Science

Polymer Chemistry

The incorporation of oxadiazole moieties into polymer matrices has shown promise in enhancing the thermal and mechanical properties of materials. Research has demonstrated that polymers containing oxadiazole units exhibit improved stability and resistance to thermal degradation, making them suitable for high-performance applications .

Optoelectronic Applications

Oxadiazoles are known for their luminescent properties, which can be harnessed in optoelectronic devices. The compound has been investigated for use in organic light-emitting diodes (OLEDs) due to its ability to emit light when subjected to an electric current. This application is particularly relevant in the development of energy-efficient lighting solutions and displays .

Agricultural Chemistry

Pesticidal Activity

Research into the pesticidal properties of oxadiazole derivatives suggests that they can serve as effective agents against various pests and pathogens affecting crops. The compound's structure allows it to interact with biological systems in ways that can disrupt pest life cycles or inhibit pathogen growth .

Herbicidal Properties

Some studies have also explored the herbicidal potential of oxadiazoles. Compounds similar to this compound have shown effectiveness in controlling weed populations without adversely affecting crop yields .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Material Science | Polymer Chemistry | Enhances thermal and mechanical properties |

| Optoelectronic Applications | Suitable for OLEDs and energy-efficient lighting | |

| Agricultural Chemistry | Pesticidal Activity | Disrupts pest life cycles |

| Herbicidal Properties | Controls weeds effectively without harming crops |

作用机制

The mechanism of action of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Structural and Substituent Variations

The activity and physicochemical properties of 1,2,4-oxadiazoles are highly influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazoles

Physicochemical Properties

- Solubility and Stability : The discontinuation of the target compound may relate to poor solubility or stability, whereas methyl- or fluorine-substituted analogs are more commercially viable .

生物活性

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure and substituents suggest potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of various research studies.

- Molecular Formula : C14H7BrCl2N2O

- Molecular Weight : 370.03 g/mol

- CAS Number : 1065074-34-1

Synthesis

The synthesis of this compound typically involves the cyclization of 2-bromobenzohydrazide with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine under reflux conditions in organic solvents such as dichloromethane. Purification is achieved through recrystallization .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induces apoptosis |

| 5a-b | U-937 (Leukemia) | <0.12 | Inhibits cellular proliferation |

| 20a-c | HepG2 (Liver) | 8.2 - 12.1 | HDAC inhibition |

The compound has shown to induce apoptosis in MCF-7 cells by increasing p53 expression and caspase-3 cleavage . This mechanism suggests that it may disrupt critical cellular processes by targeting DNA or specific proteins.

Antimicrobial Activity

The oxadiazole scaffold is recognized for its antimicrobial properties. Studies have indicated that derivatives can inhibit bacterial growth effectively against strains such as Mycobacterium tuberculosis. The compound's ability to form stable complexes with biomolecules enhances its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The presence of bromine and dichlorophenyl groups in the structure contributes to its biological activity. Variations in these substituents can significantly affect the compound's reactivity and interaction with biological targets. For instance, replacing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter antiproliferative activities .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Inhibition of Human Carbonic Anhydrases :

常见问题

Q. What are the optimized synthetic routes for 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization of amidoximes with carboxylic acid esters in a superbasic medium (e.g., NaOH/DMSO). For example, amidoximes derived from nitriles react with esters under microwave-assisted conditions (150°C, 14.4 bar, 45 minutes) to yield oxadiazoles. Purification typically involves silica gel column chromatography with eluents like cyclohexane/ethyl acetate (70:30 v/v), achieving yields >90% . Alternative methods include alkylation of thiol intermediates in alcoholic media with HCl, followed by microwave heating to accelerate reaction kinetics .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns on aromatic rings.

- HPLC-MS : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H] peaks).

- Chromatography : Purity assessment via HPLC with UV detection (e.g., 99.91% purity at retention time 12.42 min) .

- Melting Point : Consistency in melting points (e.g., 84–86°C) validates crystalline stability .

Q. How can researchers address low yields during cyclization steps?

Optimize reaction conditions by:

- Using anhydrous solvents (e.g., DMF, acetonitrile) to minimize hydrolysis.

- Employing microwave synthesis (e.g., Milestone Flexi Wave system) to reduce side reactions and improve efficiency .

- Purifying intermediates via recrystallization or column chromatography before cyclization .

Advanced Research Questions

Q. What structural modifications enhance the compound's biological activity?

Structure-activity relationship (SAR) studies reveal:

- Halogen Positioning : 2-Bromophenyl and 2,3-dichlorophenyl groups enhance receptor binding via hydrophobic interactions.

- Alkylthio Substituents : Longer carbon chains (e.g., decylthio) improve antimicrobial activity, with MIC values dropping from 128 µg/mL (methyl) to 16 µg/mL (decyl) .

- Heteroaryl Replacements : Pyridyl or thiophenyl groups at the 5-position increase apoptosis-inducing activity in cancer cell lines (e.g., T47D breast cancer) .

| Substituent (R Group) | Biological Activity (IC) | Reference |

|---|---|---|

| Decylthio | 16 µg/mL (Antifungal) | |

| 3-Chlorothiophen-2-yl | 0.8 µM (Apoptosis in T47D) |

Q. How do in vivo models evaluate pharmacological potential?

- Analgesic Activity : Acetic acid-induced writhing tests in rodents measure antinociceptive effects. Compounds with pyrazole-triazole hybrids show 40–60% pain reduction .

- Anticancer Efficacy : MX-1 xenograft models assess tumor growth inhibition. Oxadiazoles targeting TIP47 (IGF II receptor binding protein) achieve >50% tumor regression at 10 mg/kg .

Q. What strategies resolve contradictions in substituent effects across studies?

- Systematic SAR Libraries : Synthesize derivatives with incremental structural changes (e.g., chain length, halogen position) to isolate variables.

- Computational Docking : Predict binding affinities to targets like MAO-B or FXR/PXR receptors using molecular modeling (e.g., AutoDock Vina) .

- Dose-Response Analysis : Compare EC values across cell lines to identify selectivity (e.g., apoptosis in breast cancer vs. colorectal cancer) .

Q. How are molecular targets identified for this oxadiazole derivative?

- Photoaffinity Labeling : Use probes like biotinylated analogs to crosslink target proteins (e.g., TIP47) in cellular lysates, followed by pull-down assays and LC-MS/MS identification .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs) to detect inhibition of GSK-3β or other signaling pathways .

Methodological Considerations

- Data Reproducibility : Validate synthetic protocols using multiple batches and characterize intermediates rigorously.

- Toxicity Screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells before in vivo studies .

- Statistical Analysis : Apply ANOVA to compare biological activity across derivatives, with p < 0.05 as significance threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。